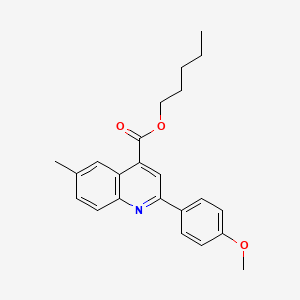

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Description

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline derivative characterized by:

- Quinoline core: Substituted at positions 2, 4, and 5.

- Functional groups:

- A 4-methoxyphenyl group at position 2.

- A methyl group at position 6.

- A pentyl ester at position 3.

Properties

CAS No. |

355421-17-9 |

|---|---|

Molecular Formula |

C23H25NO3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H25NO3/c1-4-5-6-13-27-23(25)20-15-22(17-8-10-18(26-3)11-9-17)24-21-12-7-16(2)14-19(20)21/h7-12,14-15H,4-6,13H2,1-3H3 |

InChI Key |

OSWJTHJTZDJLOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

-

Aromatic amine : p-Anisidine (4-methoxyaniline) introduces the 4-methoxyphenyl group at position 2 of the quinoline.

-

Aldehyde : Acetaldehyde or propionaldehyde provides the methyl or ethyl substituent at position 6, though higher aldehydes may require optimization.

-

Pyruvic acid : Serves as the C4-carboxylic acid precursor, enabling cyclization.

The reaction proceeds via initial Schiff base formation between the aldehyde and amine, followed by cyclization with pyruvic acid to yield 6-methylquinoline-4-carboxylic acid derivatives.

Optimized Procedure

A mixture of p-anisidine (9.45 mmol), pyruvic acid (14.3 mmol), and acetaldehyde (9.45 mmol) in ethanol is refluxed for 12–24 hours. The precipitate is filtered and recrystallized to obtain 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid (Yield: 60–75%). Electron-donating groups on the aromatic amine enhance cyclization efficiency, while electron-withdrawing groups (e.g., -Cl) hinder reactivity.

Pfitzinger Reaction: Alternative Quinoline Synthesis

The Pfitzinger reaction, traditionally involving isatin and ketones, offers an alternative route but faces limitations in substrate availability.

Substrate Limitations and Modifications

-

Isatin requirement : Early methods required substituted isatins, which are synthetically cumbersome.

-

Modern adaptations : Replace isatin with accessible aromatic amines and pyruvic acid, mirroring the Doebner approach.

While this method avoids specialized isatins, it overlaps significantly with the Doebner protocol, making the latter preferable for scalability.

Transition Metal-Catalyzed C–H Activation

Recent advances employ iridium or rhodium catalysts for C–H alkylation, enabling direct functionalization of quinoline intermediates.

Iridium-Catalyzed α-Alkylation

A two-step process involves:

-

α-Alkylation of acetophenones : Using alcohols (e.g., pentanol) and [IrCp*Cl₂]₂ to install the pentyl group.

-

C–H alkylation : Introducing the 4-methoxyphenyl moiety via Meldrum’s diazo compounds under rhodium catalysis.

This method achieves 65–75% yields but requires stringent anhydrous conditions and costly catalysts.

Titanocene Dichloride-Mediated Synthesis

A greener approach utilizes titanocene dichloride and sulfobenzoic acid in aqueous media. Substituting 4-methylaniline with 4-methoxyaniline in the presence of ethyl acetate and pyruvic acid yields the quinoline core at 70–80% efficiency.

Fischer Esterification: Carboxylic Acid to Ester Conversion

The final step involves converting 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid to its pentyl ester via Fischer esterification.

Reaction Conditions

Procedure

The carboxylic acid (1 mmol), pentanol (10 mmol), and H₂SO₄ (0.1 mmol) are refluxed in toluene for 12 hours. Post-reaction, the mixture is neutralized, extracted, and purified via column chromatography.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Doebner Reaction | Amine + aldehyde + pyruvic acid | 60–75 | Scalable, minimal byproducts | Requires electron-donating amines |

| Pfitzinger Reaction | Isatin + ketone | 50–65 | Avoids aldehydes | Limited substrate availability |

| Ir/Rh Catalysis | C–H activation | 65–75 | Direct functionalization | High catalyst cost, anhydrous conditions |

| Titanocene Method | Aqueous-phase synthesis | 70–80 | Eco-friendly, mild conditions | Limited scope for bulky substituents |

| Fischer Esterification | Acid + alcohol | 85–90 | High efficiency, simple setup | Equilibrium-driven, excess alcohol |

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring methylation at position 6 requires careful aldehyde selection (e.g., acetaldehyde over propionaldehyde).

-

Esterification efficiency : Using molecular sieves improves water removal, boosting ester yields to >90%.

-

Catalyst recovery : Immobilized iridium catalysts reduce costs in large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Quinoline derivatives, including Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, have been studied for their antibacterial properties. Research indicates that similar compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting potential efficacy against pathogens like Mycobacterium tuberculosis .

-

Cancer Treatment

- The compound has shown promise in cancer research. Analogues of quinoline have been identified as inhibitors of P-glycoprotein (P-gp), which is involved in multidrug resistance (MDR) in cancer cells. Studies have demonstrated that certain quinoline derivatives can significantly inhibit the efflux of chemotherapeutic agents in resistant cancer cell lines . This suggests that Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate may also possess similar properties.

- Anticancer Drug Development

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of similar quinoline derivatives found that compounds with a methoxy group exhibited enhanced activity against Gram-positive bacteria. The study concluded that the structural modifications significantly influenced the antibacterial efficacy .

Case Study 2: Cancer Cell Resistance

Research on P-glycoprotein inhibitors demonstrated that certain quinoline analogues could reverse drug resistance in gastric carcinoma cells. The findings indicated that these compounds could potentially improve the effectiveness of existing chemotherapy regimens by overcoming MDR .

Mechanism of Action

The mechanism of action of Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

a) Hexyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate (CAS: 355419-78-2)

- Structure : Differs only in the ester chain length (hexyl vs. pentyl).

- Molecular Formula: C24H27NO3 vs. C23H25NO3 (pentyl analog).

- Key Properties: Higher molecular weight (377.48 g/mol vs. ~363.45 g/mol for pentyl).

b) 1-Benzoylpropyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate (MFCD02188141)

- Structure : Features a 1-benzoylpropyl ester instead of pentyl.

- Key Properties :

c) Phenacyl 2-(4-Heptylphenyl)-6-Methylquinoline-4-Carboxylate (CAS: 355433-20-4)

- Structure : Combines a phenacyl ester (2-oxo-2-phenylethyl) and a 4-heptylphenyl group at position 2.

- Key Properties :

Analogs with Modified Substituents

a) 2-(4-Chlorophenyl)-6-Methylquinoline-4-Carboxylate Derivatives

- Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Structure: Replaces the pentyl ester with an amino group and introduces a 4-chlorophenyl substituent. Key Properties:

- Melting point: 223–225°C (ethanol).

- The electron-withdrawing chlorine substituent may enhance stability but reduce solubility compared to the methoxy group .

b) 2-(4-Carboxyphenyl)-6-Methoxyquinoline-4-Carboxylic Acid (CAS: 854864-22-5)

- Structure : Replaces the ester with a carboxylic acid and adds a carboxyphenyl group at position 2.

- Key Properties :

Comparative Data Table

| Compound Name | Substituents (Position 2/4/6) | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | 4-Methoxyphenyl / Pentyl ester / Methyl | C23H25NO3 | ~363.45 | Balanced lipophilicity |

| Hexyl analog (CAS: 355419-78-2) | 4-Methoxyphenyl / Hexyl ester / Methyl | C24H27NO3 | 377.48 | Enhanced lipophilicity |

| 1-Benzoylpropyl analog (MFCD02188141) | 4-Methoxyphenyl / Benzoylpropyl ester / Methyl | C29H27NO4 | 493.55 | Aromatic bulk |

| Phenacyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate | 4-Heptylphenyl / Phenacyl ester / Methyl | C32H33NO3 | 479.61 | High hydrophobicity |

| 2-(4-Carboxyphenyl)-6-methoxyquinoline-4-carboxylic acid | 4-Carboxyphenyl / Carboxylic acid / Methoxy | C18H13NO5 | 323.31 | High polarity |

Biological Activity

Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a quinoline core with specific substituents that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 293.32 g/mol. The presence of the pentyl group, methoxyphenyl group, and methyl group at designated positions enhances its interaction with biological targets.

Research indicates that quinoline derivatives, including Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, may exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase. This inhibition can lead to antimicrobial effects against pathogens like Mycobacterium tuberculosis .

- Anticancer Activity : Quinoline derivatives are often studied for their anticancer properties. For instance, structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity .

Biological Activity Overview

The following table summarizes key studies related to the biological activity of Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate and similar compounds:

| Study | Biological Activity | Cell Line/Target | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Antimicrobial | Mycobacterium tuberculosis | - | Inhibition of DNA gyrase |

| Study 2 | Anticancer | COLO205 (colorectal adenocarcinoma) | 0.32 μM | Tubulin binding and apoptosis induction |

| Study 3 | Anticancer | H460 (non-small-cell lung cancer) | 0.89 μM | Cell cycle arrest at G2/M phase |

Case Studies

- Antimicrobial Activity : A study on quinoline derivatives showed that compounds similar to Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate exhibited significant antibacterial properties by targeting DNA gyrase, essential for bacterial proliferation .

- Anticancer Properties : Research highlighted the anticancer potential of related quinoline derivatives, demonstrating IC50 values in the low micromolar range against various cancer cell lines. For example, a derivative with structural similarities showed an IC50 of 0.32 μM against COLO205 cells, indicating strong antiproliferative activity .

- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the substituents on the quinoline core can significantly affect the compound's biological profile. For instance, altering alkyl chain lengths or substituent positions can enhance solubility and bioactivity .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that quinoline derivatives generally exhibit favorable drug-like properties, including good absorption and distribution profiles. However, concerns regarding potential drug-drug interactions and toxicity must be addressed in future research .

Q & A

Q. What are the common synthetic routes for preparing pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis of quinoline derivatives typically involves cyclization and functionalization steps. For example:

- Gould–Jacob or Friedländer protocols are classical methods for quinoline core formation, often requiring acidic or basic conditions .

- Esterification of the carboxylic acid precursor (e.g., 6-methylquinoline-4-carboxylic acid) with pentanol under acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) can yield the pentyl ester .

Key Variables Affecting Yield:

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies substituents (e.g., methoxy group at δ ~3.8 ppm for –OCH₃, quinoline protons at δ 7.5–9.0 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.

- Mass Spectrometry:

- HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₂₅NO₄: calc. 380.1856, observed 380.1858) .

- HPLC-PDA:

- Purity assessment using C18 columns (e.g., 95% purity with retention time ~12.5 min in 70:30 MeOH/H₂O) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of quinoline derivatives be systematically addressed?

Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:

- Structural variations (e.g., substitution at C-2 vs. C-6 alters binding affinity) .

- Assay conditions (e.g., cell line specificity, concentration ranges).

Methodological Recommendations:

| Step | Action | Example | Source |

|---|---|---|---|

| 1 | Standardize assays | Use NIH/ATCC cell lines with matched passage numbers | |

| 2 | Validate target engagement | SAR studies comparing 4-carboxylate vs. 4-amide analogs | |

| 3 | Control for solubility | Use DMSO stocks ≤0.1% to avoid solvent toxicity |

Q. What strategies optimize regioselectivity in quinoline functionalization (e.g., avoiding byproducts during methoxy-group introduction)?

Answer: Regioselectivity challenges arise in electrophilic substitution due to the quinoline ring’s electronic asymmetry.

- Directing Groups:

- Use –COOR or –CH₃ groups at C-4/C-6 to direct electrophiles to C-2 .

- Metal-Mediated Coupling:

Case Study:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Methoxylation at C-2 | CuI/L-proline in DMF at 120°C | 85% yield, >90% regioselectivity | |

| Uncontrolled bromination | Br₂ in AcOH | Mixture of C-5/C-7 brominated byproducts |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar quinoline esters?

Answer: Variations in yields (e.g., 60% vs. 85% for esterification) may stem from:

- Impurity of precursors (e.g., residual water in pentanol reduces coupling efficiency).

- Workup protocols (e.g., column chromatography vs. recrystallization purity).

Mitigation Strategies:

| Factor | Solution | Source |

|---|---|---|

| Precursor purity | Use HPLC-grade reagents; pre-dry solvents over molecular sieves | |

| Reaction monitoring | TLC (hexane:EtOAc 3:1) to track esterification progress |

Q. What computational methods predict the binding mode of this compound to biological targets (e.g., P-glycoprotein)?

Answer:

- Molecular Docking (AutoDock Vina):

- Dock the compound into P-gp’s crystal structure (PDB ID: 6QEX) using flexible side chains .

- MD Simulations (GROMACS):

- Assess stability of ligand-protein complexes over 100 ns trajectories; calculate binding free energy (MM-PBSA) .

Predicted Interactions:

| Target | Key Residues | Interaction Type | Source |

|---|---|---|---|

| P-gp | Gln725, Phe728 | Hydrogen bonding with carboxylate | |

| CYP3A4 | Phe108, Arg372 | π-Stacking with quinoline ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.